3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate
Overview
Description
3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate is a useful research compound. Its molecular formula is C25H36O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Immunoassays: Luppa et al. (1994) describe the synthesis of derivatives of 3-hydroxyestra-1,3,5(10)-trien-17-one, which can be used as tracers in immunoassays for determining analytes like estrone and estradiol in human serum (Luppa, Birkmayer, & Hauptmann, 1994).
Stereoselective Synthesis and Receptor Binding: Szájli et al. (2004) conducted a study on the synthesis and receptor-binding examination of various stereoisomers of 3-hydroxyestra-1,3,5(10)-triene derivatives, exploring their affinities for estrogen, androgen, and progesterone receptors (Szájli et al., 2004).
Novel Synthesis Methods: Numazawa et al. (1983) describe a novel synthesis method for estra-1,3,5(10)-triene derivatives, highlighting efficient production and potential applications in creating compounds with specific biological activities (Numazawa, Nagaoka, Tsuji, & Osawa, 1983).
High-Performance Liquid Chromatography (HPLC) Methods: Wölfling et al. (1999) developed HPLC methods for monitoring isomers of 3-hydroxyestra-1,3,5(10)-triene derivatives, important for understanding their biological activities (Wölfling, Schneider, & Péter, 1999).
Biological Activity Studies: Jovanović-Šanta et al. (2000) investigated the synthesis and biological activity of certain 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives, assessing their estrogenic and antiestrogenic effects (Jovanović-Šanta, Andric, Kovacevic, & Pejanovic, 2000).
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) heptanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTZQAOOLFXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859893 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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